molecular formula C13H11N3O2 B12666808 (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone CAS No. 6317-55-1

(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone

Cat. No.: B12666808
CAS No.: 6317-55-1
M. Wt: 241.24 g/mol
InChI Key: KLZKXERXMDLQPW-FYWRMAATSA-N
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Description

(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone is a chemical compound with the molecular formula C13H11N3O2 It is known for its unique structure, which includes a hydrazone group and a hydroxy(oxido)amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone typically involves the reaction of (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The hydrazone group can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone
  • (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone oxime
  • (E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone semicarbazone

Uniqueness

(E)-(3-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its hydrazone linkage and hydroxy(oxido)amino group make it a versatile compound for various applications, setting it apart from similar compounds .

Properties

CAS No.

6317-55-1

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

(E)-[(3-nitrophenyl)-phenylmethylidene]hydrazine

InChI

InChI=1S/C13H11N3O2/c14-15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)16(17)18/h1-9H,14H2/b15-13+

InChI Key

KLZKXERXMDLQPW-FYWRMAATSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\N)/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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